molecular formula C18H23N3O3 B12588982 Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]- CAS No. 648420-43-3

Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-

Cat. No.: B12588982
CAS No.: 648420-43-3
M. Wt: 329.4 g/mol
InChI Key: BUPNZTFNHFGKKT-UHFFFAOYSA-N
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Description

“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a naphthalene ring substituted with a hydroxy group and a morpholine ring attached via a propyl chain. Urea derivatives are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 7-hydroxy-1-naphthalenyl, is prepared through a series of reactions including nitration, reduction, and hydrolysis.

    Attachment of the Propyl Chain: The 3-(4-morpholinyl)propyl group is synthesized separately and then attached to the naphthalene derivative through a nucleophilic substitution reaction.

    Formation of the Urea Derivative: The final step involves the reaction of the substituted naphthalene with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Common industrial methods include batch and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” involves its interaction with specific molecular targets and pathways. The hydroxy group on the naphthalene ring can form hydrogen bonds with biological molecules, while the morpholine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-piperidinyl)propyl]-
  • Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-pyrrolidinyl)propyl]-

Uniqueness

“Urea, N-(7-hydroxy-1-naphthalenyl)-N’-[3-(4-morpholinyl)propyl]-” is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

CAS No.

648420-43-3

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

1-(7-hydroxynaphthalen-1-yl)-3-(3-morpholin-4-ylpropyl)urea

InChI

InChI=1S/C18H23N3O3/c22-15-6-5-14-3-1-4-17(16(14)13-15)20-18(23)19-7-2-8-21-9-11-24-12-10-21/h1,3-6,13,22H,2,7-12H2,(H2,19,20,23)

InChI Key

BUPNZTFNHFGKKT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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